Cas no 1396791-93-7 (ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate)

ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate
- 1396791-93-7
- VU0538864-1
- ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate
- ethyl 4-[2-(4-fluorophenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate
- AKOS024541380
- ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
- F6237-1623
-
- インチ: 1S/C15H17FN6O3/c1-2-25-15(24)21-9-7-20(8-10-21)14(23)13-17-19-22(18-13)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3
- InChIKey: SWIXIKDIHSZRRQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)N1N=NC(C(N2CCN(C(=O)OCC)CC2)=O)=N1
計算された属性
- せいみつぶんしりょう: 348.13461659g/mol
- どういたいしつりょう: 348.13461659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6237-1623-20mg |
ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |
1396791-93-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6237-1623-40mg |
ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |
1396791-93-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6237-1623-5μmol |
ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |
1396791-93-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6237-1623-30mg |
ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |
1396791-93-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6237-1623-50mg |
ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |
1396791-93-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6237-1623-10mg |
ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |
1396791-93-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6237-1623-1mg |
ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |
1396791-93-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6237-1623-2μmol |
ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |
1396791-93-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6237-1623-20μmol |
ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |
1396791-93-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6237-1623-3mg |
ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate |
1396791-93-7 | 3mg |
$63.0 | 2023-09-09 |
ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
ethyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylateに関する追加情報
Ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate: A Comprehensive Overview
Ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate (CAS No. 1396791-93-7) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug design and material science. The molecule consists of a piperazine ring fused with a tetrazole moiety, which is further substituted with an ethyl carboxylate group and a fluorophenyl substituent. These structural elements contribute to its intriguing chemical properties and biological activity.
The tetrazole ring system in this compound is a key feature that has been extensively studied in recent years. Tetrazoles are known for their stability and reactivity, making them valuable components in various chemical reactions. In the case of ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate, the tetrazole moiety plays a crucial role in determining the compound's electronic properties and reactivity. Recent studies have highlighted the potential of tetrazole-containing compounds as inhibitors of certain enzymes and as building blocks for advanced materials.
The piperazine ring in this compound adds another layer of complexity to its structure. Piperazines are widely used in pharmaceuticals due to their ability to form hydrogen bonds and their flexibility in accommodating various substituents. In this case, the piperazine ring is connected to the tetrazole moiety via a carbonyl group, creating a conjugated system that enhances the molecule's stability and electronic communication. This structural arrangement has been shown to influence the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems.
The fluorophenyl substituent on the tetrazole ring introduces additional electronic effects that can modulate the compound's activity. Fluorine atoms are known for their electronegativity and ability to enhance lipophilicity, which can improve the molecule's permeability across biological membranes. Recent research has demonstrated that fluorinated aromatic compounds exhibit enhanced pharmacokinetic properties, making them attractive for use in therapeutic agents.
Ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate has also been explored for its potential as a precursor in organic synthesis. Its structure allows for further functionalization through various chemical transformations, enabling the creation of more complex molecules with tailored properties. For instance, the carboxylic acid group can be converted into other functional groups such as esters or amides, expanding the range of applications for this compound.
From a synthetic perspective, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the coupling of a tetrazole derivative with a piperazine-containing intermediate under appropriate conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making it easier to produce high-quality samples of ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate on an industrial scale.
In terms of applications, ethyl 4-[2-(4-fluorophenyl)-2H-1,2,3,tetrazole-5-carbonyl]piperazine -carboxy late has shown promise in several areas. In pharmacology , it has been investigated as a potential lead compound for anti-inflammatory and antitumor agents . Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a valuable candidate for drug development . Additionally , its unique electronic properties have led to its exploration as a component in advanced materials such as conductive polymers and sensors.
Recent studies have also focused on understanding the environmental impact of this compound . Researchers have examined its biodegradability under various conditions , aiming to develop sustainable synthetic routes and disposal methods . These efforts are crucial for ensuring that compounds like ethyl 4-[2-(4-fluorophen yl)-t et razol e -5 - carbony l ] p iperazin e - car box ylate can be used responsibly without causing harm to ecosystems .
In conclusion , eth yl 4 - [ 2 - ( 4 - fluoro phen yl ) - t et razol e -5 - carbony l ] p iperazin e - car box ylate ( CAS No . 1396791 -93 -7 ) is a fascinating compound with diverse applications across multiple disciplines . Its unique structure , derived from t et razol e , p iperazin e , fluoro phen yl , and eth yl car box ylate groups , contributes to its exceptional chemical properties . As research continues , this compound is expected to play an increasingly important role in drug discovery , material science , and sustainable chemistry .
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